molecular formula C11H16N2O3 B2958672 Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate CAS No. 1975118-89-8

Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate

Cat. No.: B2958672
CAS No.: 1975118-89-8
M. Wt: 224.26
InChI Key: FZBNCCBCLYFVAU-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 4-position, a methyl group at the 1-position, and a prop-2-enoxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-methylpyrazole-4-carboxylate with prop-2-enoxymethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-methylpyrazole-4-carboxylate: Lacks the prop-2-enoxymethyl group, resulting in different chemical properties and reactivity.

    1-Methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    3-(Prop-2-enoxymethyl)-1-phenylpyrazole-4-carboxylate:

Properties

IUPAC Name

ethyl 1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-4-6-15-8-10-9(7-13(3)12-10)11(14)16-5-2/h4,7H,1,5-6,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBNCCBCLYFVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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